molecular formula C8H16ClN B15315145 4-Azaspiro[2.6]nonanehydrochloride

4-Azaspiro[2.6]nonanehydrochloride

Cat. No.: B15315145
M. Wt: 161.67 g/mol
InChI Key: VISPFISOXGDDLQ-UHFFFAOYSA-N
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Description

4-Azaspiro[2.6]nonane hydrochloride (CAS: 205526-61-0) is a bicyclic spiro compound characterized by a nitrogen-containing heterocycle fused with a six-membered carbocycle via a spiro junction at position 2.5. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.64 g/mol . The spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

4-azaspiro[2.6]nonane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8(5-6-8)9-7-3-1;/h9H,1-7H2;1H

InChI Key

VISPFISOXGDDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)NCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.6]nonanehydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . Another method involves the annulation of the four-membered azetidine ring . These synthetic routes often employ readily available starting materials and conventional chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.6]nonanehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in compounds with new substituents replacing the original functional groups.

Scientific Research Applications

4-Azaspiro[2.6]nonanehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.6]nonanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural features suggest it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-azaspiro[2.6]nonane hydrochloride and analogous spiro compounds:

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Key Features References
4-Azaspiro[2.6]nonane hydrochloride 205526-61-0 [2.6] C₆H₁₄ClN 135.64 Simplest spiro system in this group; no additional heteroatoms or substituents.
5-Azaspiro[3.5]nonane hydrochloride 1419101-47-5 [3.5] C₇H₁₄ClN 160.06 Larger spiro system ([3.5]) may enhance steric bulk; potential for increased lipophilicity.
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride 2177264-61-6 [4.4] C₇H₁₂ClF₂NO 199.62 Fluorine atoms improve metabolic stability; oxygen atom increases polarity.
7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride 959579-91-0 [4.4] C₁₀H₂₀ClN 189.72 Methyl groups enhance hydrophobicity; may influence membrane permeability.
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 1803582-49-1 [4.4] C₈H₁₄ClNO₃ 207.66 Carboxylic acid group introduces acidity and hydrogen-bonding capability.
4-Azaspiro[2.5]octan-6-ol hydrochloride 2243512-60-7 [2.5] C₇H₁₄ClNO 163.65 Hydroxyl group enhances solubility; smaller spiro system ([2.5]) reduces ring strain.

Structural and Functional Analysis

Impact of Spiro Ring Sizes

  • However, smaller rings may increase conformational rigidity, limiting flexibility in binding interactions .
  • Larger Spiro Systems (e.g., [3.5], [4.4]): These systems, as seen in 5-azaspiro[3.5]nonane and 7,8-dimethyl-1-azaspiro[4.4]nonane, offer greater surface area for intermolecular interactions, which can enhance target affinity but may also reduce solubility .

Role of Heteroatoms and Substituents

  • Fluorine Incorporation : The difluoro derivative (CAS 2177264-61-6) demonstrates how fluorine atoms can enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Oxygen and Carboxylic Acid Groups: Oxygen-containing spiro compounds (e.g., 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid) introduce polarity and hydrogen-bonding sites, improving water solubility and enabling ionic interactions in biological systems .

Biological Activity

4-Azaspiro[2.6]nonanehydrochloride is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which is associated with various biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Synthesis

The synthesis of 4-Azaspiro[2.6]nonane derivatives often involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been explored, including the use of imines and cyclization reactions to form the spirocyclic framework. The most effective methods identified include:

  • Reaction of imines with allyl magnesium halides , followed by cyclization.
  • Bromocyclization techniques that optimize yield for simple substrates.
  • Alternative synthetic routes using cyclopropyl moieties to enhance biological activity.

These approaches have resulted in compounds with significant biological effects, demonstrating the versatility of spirocyclic structures in drug design .

Biological Activity

This compound exhibits a range of biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of spirocyclic compounds, including 4-Azaspiro[2.6]nonane derivatives. In vitro evaluations against various bacterial strains have shown promising results:

  • Activity against ESKAPE pathogens : Compounds derived from this scaffold have demonstrated effectiveness against several ESKAPE pathogens, which are notorious for their antibiotic resistance.
  • Mechanism of Action : The antibacterial mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to that observed with fluoroquinolone antibiotics .

Anticancer Potential

Emerging research suggests that 4-Azaspiro[2.6]nonane derivatives may also possess anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines indicated that these compounds could induce apoptosis and inhibit cell proliferation.
  • Immunomodulatory Effects : Some derivatives have been shown to modulate immune responses, potentially enhancing their anticancer efficacy .

Case Studies

Several case studies provide insight into the biological activity of 4-Azaspiro[2.6]nonane derivatives:

  • Study on Antibacterial Efficacy :
    • A series of 4-Azaspiro[2.6]nonane derivatives were tested against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin.
  • Anticancer Activity Assessment :
    • In a study involving human cancer cell lines, specific 4-Azaspiro[2.6]nonane derivatives showed significant cytotoxicity, with IC50 values in the low micromolar range.

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
4-Azaspiro[2.6]nonane AAntibacterialStaphylococcus aureus5
4-Azaspiro[2.6]nonane BAntibacterialKlebsiella pneumoniae8
4-Azaspiro[2.6]nonane CAnticancerHeLa Cells10

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